molecular formula C23H28FN7O B1683948 (S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone CAS No. 924641-59-8

(S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone

Cat. No. B1683948
M. Wt: 437.5 g/mol
InChI Key: NTSDIJMNXYJJNG-SFHVURJKSA-N
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Description

The compound contains several functional groups and structural features that are common in medicinal chemistry . These include a pyrrolidine ring, a pyrimidine ring, and an imidazole ring. The presence of these rings suggests that the compound could have interesting biological activity.


Molecular Structure Analysis

The compound’s structure is characterized by the presence of a pyrrolidine ring, a pyrimidine ring, and an imidazole ring . The stereochemistry of the pyrrolidine ring could influence the compound’s biological activity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrrolidine ring could be functionalized or opened under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the pyrrolidine, pyrimidine, and imidazole rings could influence its solubility, stability, and reactivity .

Scientific Research Applications

Optical Properties and Material Applications

A study on 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which share structural similarities with the compound , highlighted their potential in creating low-cost luminescent materials. These derivatives exhibit significant Stokes' shifts and quantum yields, making them suitable for applications in optical materials and devices (Volpi et al., 2017).

Anticonvulsant Agents

Research into (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives has revealed their potential as sodium channel blockers and anticonvulsant agents. This suggests a possible research avenue for the compound , exploring its utility in neurological conditions (Malik & Khan, 2014).

Novel Tetracyclic Derivatives

A study on novel tetracyclic imidazo[1,2-a]pyridine derivatives, prepared through intramolecular nucleophilic aromatic substitution, points to the versatility of such structures in synthetic chemistry, potentially applicable to the compound of interest for generating new molecular frameworks (Changunda et al., 2020).

Imaging Agents for Parkinson's Disease

The synthesis of a PET agent for imaging LRRK2 enzyme in Parkinson's disease using a compound structurally related to the one underscores the potential of such compounds in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

Antimicrobial and Antiproliferative Activities

Research involving the synthesis of novel heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives, has shown significant antimicrobial and anticancer activities. This highlights a potential application area for the compound in the development of new therapeutic agents (Fahim et al., 2021).

Future Directions

The compound could be of interest in medicinal chemistry due to the presence of the pyrrolidine, pyrimidine, and imidazole rings . Future research could explore its synthesis, properties, and potential biological activity.

properties

IUPAC Name

[4-[[5-fluoro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]phenyl]-[(3S)-3-(methylamino)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN7O/c1-14(2)31-15(3)26-12-20(31)21-19(24)11-27-23(29-21)28-17-7-5-16(6-8-17)22(32)30-10-9-18(13-30)25-4/h5-8,11-12,14,18,25H,9-10,13H2,1-4H3,(H,27,28,29)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSDIJMNXYJJNG-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CCC(C4)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CC[C@@H](C4)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239012
Record name AZD-5597
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone

CAS RN

924641-59-8
Record name AZD-5597
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924641598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-5597
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-5597
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7855W19GY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone
Reactant of Route 6
(S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone

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